Cas no 1040670-01-6 (2,4,5-trimethyl-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide)
![2,4,5-trimethyl-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide structure](https://ja.kuujia.com/scimg/cas/1040670-01-6x500.png)
2,4,5-trimethyl-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 2,4,5-trimethyl-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide
- 2,4,5-trimethyl-N-[3-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propyl]benzenesulfonamide
- F5148-0543
- 2,4,5-trimethyl-N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)benzenesulfonamide
- AKOS024500400
- VU0637356-1
- 1040670-01-6
-
- インチ: 1S/C20H23N3O3S2/c1-14-12-16(3)19(13-15(14)2)28(25,26)21-9-5-10-23-20(24)8-7-17(22-23)18-6-4-11-27-18/h4,6-8,11-13,21H,5,9-10H2,1-3H3
- InChIKey: IPHATPJQSNMNQM-UHFFFAOYSA-N
- SMILES: S(C1C=C(C)C(C)=CC=1C)(NCCCN1C(C=CC(C2=CC=CS2)=N1)=O)(=O)=O
計算された属性
- 精确分子量: 417.11808395g/mol
- 同位素质量: 417.11808395g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 28
- 回転可能化学結合数: 7
- 複雑さ: 730
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 116Ų
- XLogP3: 3.6
2,4,5-trimethyl-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5148-0543-50mg |
2,4,5-trimethyl-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide |
1040670-01-6 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F5148-0543-3mg |
2,4,5-trimethyl-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide |
1040670-01-6 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5148-0543-100mg |
2,4,5-trimethyl-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide |
1040670-01-6 | 100mg |
$248.0 | 2023-09-10 | ||
Life Chemicals | F5148-0543-20μmol |
2,4,5-trimethyl-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide |
1040670-01-6 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5148-0543-25mg |
2,4,5-trimethyl-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide |
1040670-01-6 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5148-0543-40mg |
2,4,5-trimethyl-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide |
1040670-01-6 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5148-0543-2μmol |
2,4,5-trimethyl-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide |
1040670-01-6 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5148-0543-75mg |
2,4,5-trimethyl-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide |
1040670-01-6 | 75mg |
$208.0 | 2023-09-10 | ||
Life Chemicals | F5148-0543-1mg |
2,4,5-trimethyl-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide |
1040670-01-6 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5148-0543-4mg |
2,4,5-trimethyl-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide |
1040670-01-6 | 4mg |
$66.0 | 2023-09-10 |
2,4,5-trimethyl-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide 関連文献
-
1. Back matter
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
10. Back matter
2,4,5-trimethyl-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamideに関する追加情報
Introduction to 2,4,5-trimethyl-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide (CAS No. 1040670-01-6)
2,4,5-trimethyl-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide (CAS No. 1040670-01-6) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound belongs to the sulfonamide class, which is well-known for its broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of multiple functional groups, such as the benzene-sulfonamide moiety and the dihydropyridazine ring, makes this molecule a promising candidate for further investigation in drug discovery and development.
The structural framework of 2,4,5-trimethyl-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide incorporates several key pharmacophores that are known to interact with biological targets. The benzene ring with its trimethyl substitution pattern enhances lipophilicity, while the sulfonamide group provides a hydrogen bond donor capability, crucial for binding to biological receptors. The dihydropyridazine moiety, derived from a pyridazine core, is particularly interesting as it has been implicated in various biological processes and has shown promise in modulating enzyme activity and receptor interactions.
In recent years, there has been a surge in research focused on developing novel sulfonamide derivatives with enhanced pharmacological profiles. The compound in question has been studied for its potential applications in treating various diseases, including cancer and infectious disorders. Preliminary studies have indicated that the benzene-sulfonamide structure can interfere with key enzymatic pathways involved in tumor growth and proliferation. Additionally, the thiophenyl group attached to the dihydropyridazine ring may contribute to improved solubility and bioavailability, making it an attractive scaffold for drug design.
The synthesis of 2,4,5-trimethyl-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide involves a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The introduction of the dihydropyridazine ring necessitates precise cyclization techniques, while the attachment of the sulfonamide group requires careful selection of reagents to avoid unwanted side reactions. Advances in synthetic methodologies have enabled chemists to optimize these processes, making it feasible to produce this compound on a larger scale for further research.
One of the most compelling aspects of this compound is its potential to serve as a lead molecule for drug development. The combination of structural features such as the trimethyl-substituted benzene ring, the sulfonamide moiety, and the dihydropyridazine core provides a rich scaffold for medicinal chemists to modify and optimize. By leveraging computational chemistry tools and high-throughput screening techniques, researchers can rapidly identify derivatives with improved pharmacological properties. This approach has already led to several promising candidates that are being tested in preclinical studies.
The biological activity of 2,4,5-trimethyl-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide has been explored through various in vitro assays. Initial results suggest that it exhibits inhibitory effects on certain enzymes and receptors associated with diseases such as cancer and inflammation. The sulfonamide group, in particular, has been shown to interact with bacterial enzymes involved in metabolic pathways, making it a potential candidate for developing novel antibiotics. Furthermore, the presence of the thiophenyl group may enhance binding affinity by introducing hydrophobic interactions with biological targets.
The compound's potential therapeutic applications extend beyond traditional sulfonamide uses. Researchers are investigating its role in modulating immune responses and reducing inflammation. The unique structural features of this molecule may allow it to interact with immune cells and cytokine pathways differently from existing drugs. This opens up new avenues for treating autoimmune diseases and chronic inflammatory conditions where current treatments have limitations.
Recent advancements in analytical chemistry have enabled more detailed characterization of this compound. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have provided valuable insights into its molecular structure and purity. These tools are essential for ensuring that the compound meets pharmaceutical standards before it can be used in clinical trials. Additionally, computational modeling has helped researchers understand how different substituents affect its biological activity.
The future prospects for 2,4,5-trimethyl-N-{3-[6-oxysoxazole]]propionitrile]]propyl}benzene sulfate]] sulfone amide (CAS No 1040670 -01 - 6) are promising as more research is conducted into its pharmacological properties. Collaborative efforts between chemists、biologists、and pharmacologists will be crucial in translating laboratory findings into viable therapeutic agents。 With continued investment in drug discovery programs,this compound could one day contribute to treating some of today's most challenging medical conditions。
1040670-01-6 (2,4,5-trimethyl-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide) Related Products
- 1415560-72-3(Ethyl 4-tert-butyl-2-hydroxybenzoate)
- 756497-98-0(benzyl2-(4-methylphenyl)ethylamine)
- 1803876-54-1(5-Ethylbenzo[d]oxazole-2-carbonyl chloride)
- 1187591-52-1((3S)-3-(4-chlorophenyl)-3-acetamidopropanoic acid)
- 663180-98-1([1,1'-Biphenyl]-4-carboxylic acid, 3',5'-dibromo-, methyl ester)
- 103626-36-4(N-cyclopentyl-9H-purin-6-amine)
- 197964-67-3(methyl 2-(2-aminoethyl)-3-oxo-2,3-dihydro-1H-isoindole-5-carboxylate)
- 2229537-88-4(tert-butyl N-2-amino-1-(2,2-dimethyl-1,1-dioxo-1lambda6-thiolan-3-yl)ethylcarbamate)
- 2248399-36-0(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-fluorophenyl)-2-methoxypropanoate)
- 1127247-34-0(NHS-M-DPEG)




